Diethyl 2,5-dibromohexanedioate

Description

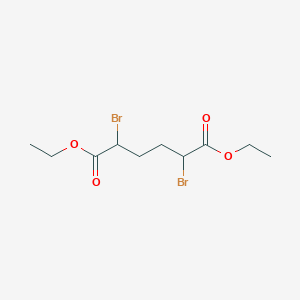

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2,5-dibromohexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16Br2O4/c1-3-15-9(13)7(11)5-6-8(12)10(14)16-4-2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCNJHBDCUBIPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(C(=O)OCC)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20969201 | |

| Record name | Diethyl 2,5-dibromohexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20969201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869-10-3, 54221-37-3 | |

| Record name | 1,6-Diethyl 2,5-dibromohexanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC143938 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 869-10-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 2,5-dibromohexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20969201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl meso-2,5-dibromoadipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Diethyl 2,5-dibromohexanedioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,5-dibromohexanedioate, also commonly known by its synonym diethyl meso-2,5-dibromoadipate, is a bifunctional organic compound with significant applications in synthetic chemistry.[1][2] Its structure, featuring two chiral centers and two reactive bromine atoms, makes it a valuable intermediate in the synthesis of complex organic molecules, pharmaceuticals, and advanced polymers.[3][4] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an analysis of its reactivity, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature. The "meso" configuration indicates that the two stereocenters have opposite configurations (R,S), resulting in an achiral molecule overall.

Identification

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Diethyl meso-2,5-dibromoadipate, Diethyl 2,5-Dibromoadipate, 2,5-Dibromohexanedioic acid diethyl ester |

| CAS Number | 869-10-3 |

| Molecular Formula | C₁₀H₁₆Br₂O₄ |

| Molecular Weight | 360.04 g/mol |

| Canonical SMILES | CCOC(=O)C(Br)CCC(Br)C(=O)OCC |

| InChI Key | UBCNJHBDCUBIPB-UHFFFAOYSA-N |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Melting Point | 65-67 °C | [1][2] |

| Boiling Point | 134 °C at 0.5 mmHg | [1][2] |

| Density (estimate) | 1.708 g/cm³ | [1] |

| Flash Point | 158.6 °C | [1] |

| Solubility | Soluble in dichloromethane (DCM) | [1] |

| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [1] |

| Sensitivity | Light sensitive | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While publicly available spectra are limited, typical spectral data are presented below based on characteristic chemical shifts and absorption frequencies for similar structures.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would be expected to show signals corresponding to the ethyl ester groups and the protons on the hexanedioate backbone.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.3 | Quartet | 4H | -O-CH ₂-CH₃ |

| ~4.2 | Multiplet | 2H | CH -Br |

| ~2.4-2.2 | Multiplet | 4H | -CH ₂-CH ₂- |

| ~1.3 | Triplet | 6H | -O-CH₂-CH ₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C =O (Ester carbonyl) |

| ~62 | -O-C H₂-CH₃ |

| ~48 | C H-Br |

| ~32 | -C H₂-C H₂- |

| ~14 | -O-CH₂-C H₃ |

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

| Wavenumber (cm⁻¹) | Description |

| ~2980 | C-H stretch (alkane) |

| ~1735 | C=O stretch (ester) |

| ~1200 | C-O stretch (ester) |

| ~650 | C-Br stretch |

Synthesis and Reactivity

Synthesis of Diethyl meso-2,5-dibromohexanedioate

A common method for the synthesis of diethyl meso-2,5-dibromohexanedioate involves the bromination of adipic acid followed by esterification.[2]

Experimental Protocol:

-

Acid Chloride Formation: Adipic acid (3.93 mol) is added in portions to thionyl chloride (5.44 mol) at 65 °C over 2 hours. The mixture is stirred and heated at 70 °C for an additional 3.5 hours until gas evolution ceases.

-

Bromination: The resulting solution is irradiated with a UV lamp (e.g., 2x 120W), and bromine (12.48 mol) is added dropwise over 7 hours at 85-95 °C.

-

Esterification: After the bromine addition is complete, the reaction mixture is cooled and poured into ethanol (96%) at -5 °C.

-

Crystallization and Isolation: The mixture is stirred for one week at room temperature, allowing the meso-diastereomer to crystallize. The crystals are then filtered off and washed with ethanol to yield diethyl meso-2,5-dibromohexanedioate.[2]

Caption: Synthesis workflow for this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the two α-bromo ester functionalities. The bromine atoms are good leaving groups, making the α-carbons susceptible to nucleophilic substitution (Sₙ2) reactions. This bifunctionality allows for the formation of cyclic compounds or for the introduction of two new functional groups.

4.2.1. Nucleophilic Substitution

A variety of nucleophiles can displace the bromide ions. For example, reaction with sodium azide can be used to synthesize diethyl 2,5-diazidoadipate.[2] Reaction with primary or secondary amines can lead to the formation of substituted pyrrolidines through a tandem substitution-cyclization process.[1]

Experimental Protocol: Reaction with N-methylallylamine

Diethyl meso-2,5-dibromoadipate reacts with N-methylallylamine in the presence of potassium carbonate to form two diastereomers of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate.[1] While a detailed public protocol is not available, a general procedure would involve stirring the reactants in a suitable polar aprotic solvent at room temperature or with gentle heating.

Caption: General reactivity pathways of this compound.

4.2.2. Use in Polymer Chemistry

This compound is an effective bifunctional initiator for Atom Transfer Radical Polymerization (ATRP).[1] ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. The two bromine atoms can initiate polymerization from both ends of the molecule, leading to the formation of triblock copolymers or polymers with terminal functionalities.[1]

Experimental Protocol: ATRP of n-Butyl Acrylate

Diethyl meso-2,5-dibromoadipate can be used as a difunctional initiator for the polymerization of n-butyl acrylate (n-BuA).[1] A typical ATRP procedure would involve dissolving the monomer (n-BuA), the initiator (this compound), a copper(I) halide catalyst (e.g., CuBr), and a ligand (e.g., a bipyridine derivative) in a suitable solvent. The mixture is then deoxygenated and heated to the desired reaction temperature to initiate polymerization.

Applications in Drug Development and Research

The versatile reactivity of this compound makes it a valuable building block in medicinal chemistry and drug discovery. Its ability to participate in stereoselective synthesis allows for the creation of chiral molecules with specific three-dimensional arrangements, which is often critical for biological activity.[4] It serves as a precursor for the synthesis of various heterocyclic compounds, such as substituted pyrrolidines, which are common scaffolds in many pharmaceutical agents.[1] Furthermore, its role in synthesizing muconic acid, a biomarker for benzene exposure, highlights its utility in toxicological research.[1]

Safety and Handling

This compound is classified as a corrosive substance.[1] It is essential to handle this compound with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is sensitive to light and should be stored in a cool, dry place under an inert atmosphere.[1]

Conclusion

This compound is a highly versatile and reactive chemical intermediate with significant potential in organic synthesis, polymer chemistry, and pharmaceutical research. Its bifunctional nature, coupled with the reactivity of the α-bromo ester groups, provides a platform for the construction of complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective utilization in research and development.

References

An In-Depth Technical Guide to Diethyl 2,5-dibromohexanedioate (CAS: 869-10-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 2,5-dibromohexanedioate, a versatile bifunctional chemical intermediate. It details the compound's chemical and physical properties, provides a thorough experimental protocol for its synthesis, and explores its significant applications in polymer chemistry and pharmaceutical intermediate synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, offering detailed experimental procedures and highlighting the compound's utility in creating complex molecular architectures.

Chemical and Physical Properties

This compound is a diester characterized by a six-carbon backbone with bromine atoms at the 2 and 5 positions.[1] This structure makes it a valuable building block in a variety of chemical reactions. The presence of two bromine atoms provides reactive sites for nucleophilic substitution, while the ester groups can be hydrolyzed or otherwise modified.[2][3]

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| CAS Number | 869-10-3[4] |

| Molecular Formula | C₁₀H₁₆Br₂O₄[5] |

| Molecular Weight | 360.04 g/mol [5] |

| IUPAC Name | This compound |

| Synonyms | Diethyl 2,5-dibromoadipate, Diethyl meso-2,5-dibromoadipate, Diethyl α,α'-dibromoadipate, 2,5-Dibromohexanedioic acid diethyl ester[5][6] |

| InChI Key | UBCNJHBDCUBIPB-UHFFFAOYSA-N[5] |

| SMILES | CCOC(=O)C(Br)CCC(Br)C(=O)OCC |

Table 2: Physical Properties

| Property | Value | Source |

| Physical State | Solid, white to off-white or brown crystals | [7] |

| Melting Point | 65-67 °C | [5] |

| Boiling Point | 134 °C at 0.5 mmHg | [5] |

| Density | 1.7082 g/cm³ (rough estimate) | [8] |

| Solubility | Soluble in dichloromethane (DCM), alcohol, ether, and acetone. Insoluble in water. | [7][8] |

| Refractive Index | 1.5010 (estimate) | [8] |

| Flash Point | 158.6 °C | [8] |

| Storage Temperature | 2–8 °C under an inert atmosphere (e.g., nitrogen or argon) | [8] |

| Sensitivity | Light sensitive | [8] |

Table 3: Spectroscopic Data

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), methine protons adjacent to the bromine atoms (multiplet), and methylene protons of the hexanedioate backbone (multiplets). |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups, the carbons bonded to bromine, the methylene carbons of the backbone, and the carbons of the ethyl groups.[9][10][11][12][13] |

| FT-IR (cm⁻¹) | Strong absorption band for the C=O stretch of the ester group (around 1735-1750 cm⁻¹), C-O stretching bands, and C-H stretching and bending vibrations.[14][15] |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns, including the loss of ethoxy groups, bromine atoms, and cleavage of the carbon backbone.[10][16] The presence of two bromine atoms would result in a characteristic isotopic pattern for bromine-containing fragments. |

Experimental Protocols

Synthesis of this compound

This protocol is based on the bromination of adipic acid followed by esterification.[6][8]

Materials:

-

Adipic acid

-

Thionyl chloride

-

Bromine

-

Ethanol (96%)

-

UV lamp (e.g., 2x 120W)

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer and oil bath, slowly add adipic acid (795 g, 3.93 mol) in portions to thionyl chloride (980 mL, 5.44 mol) over 2 hours at 65 °C.

-

Heat the resulting suspension with mechanical stirring for an additional 3.5 hours at 70 °C, until gas evolution ceases.

-

While irradiating the solution with a UV lamp, add bromine (664 mL, 12.48 mol) dropwise over 7 hours at a temperature of 85-95 °C.

-

After the addition of bromine is complete and the color of bromine has disappeared, cool the reaction mixture.

-

Slowly pour the cooled reaction mixture into ethanol (4000 mL, 96%) at -5 °C with vigorous mechanical stirring.

-

Continue stirring the mixture for one week at room temperature.

-

Collect the precipitated crystals by filtration and wash them with ethanol (2 x 300 mL, 96%).

-

The resulting product is meso-diethyl 2,5-dibromohexanedioate.

Diagram 1: Synthesis of this compound

Caption: Synthetic pathway for this compound.

Application in Atom Transfer Radical Polymerization (ATRP)

This compound serves as a bifunctional initiator for ATRP, enabling the synthesis of polymers with controlled molecular weight and narrow polydispersity.[6]

Materials:

-

n-Butyl acrylate (monomer)

-

This compound (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (internal standard, optional)

-

Acetone (or other suitable solvent)

-

Nitrogen or Argon source

Procedure for a typical polymerization:

-

To a dry Schlenk flask, add CuBr and this compound.

-

Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Add deoxygenated solvent (e.g., acetone) and the deoxygenated monomer (n-butyl acrylate) via syringe.

-

Add the ligand (PMDETA) via syringe and stir the mixture until the copper complex forms (indicated by a color change).

-

If desired, add an internal standard such as anisole.

-

Place the flask in a thermostated oil bath at the desired reaction temperature (e.g., 60-90 °C) to initiate polymerization.

-

Monitor the reaction progress by taking samples periodically and analyzing monomer conversion by gas chromatography (GC) or ¹H NMR, and polymer molecular weight and polydispersity by gel permeation chromatography (GPC).

-

To quench the reaction, cool the flask and expose the mixture to air.

-

Dilute the mixture with a suitable solvent and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum.

Diagram 2: Role in Atom Transfer Radical Polymerization (ATRP)

Caption: Bifunctional initiation of ATRP by this compound.

Synthesis of Pyrrolidine Derivatives

This compound can be used to synthesize substituted pyrrolidines, which are important scaffolds in medicinal chemistry.[6]

Materials:

-

Diethyl meso-2,5-dibromoadipate

-

N-methylallylamine

-

Potassium carbonate (K₂CO₃)

-

Suitable solvent (e.g., anhydrous acetonitrile)

Procedure:

-

In a round-bottom flask, dissolve diethyl meso-2,5-dibromoadipate in the chosen anhydrous solvent.

-

Add N-methylallylamine and potassium carbonate to the solution.

-

Stir the reaction mixture at a specified temperature (e.g., reflux) under an inert atmosphere.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the diastereomers of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate.

Diagram 3: Synthesis of a Pyrrolidine Derivative

Caption: Reaction of this compound to form a pyrrolidine.

Safety and Handling

This compound is classified as a corrosive solid and an irritant.[17]

Table 4: Hazard and Precautionary Statements

| Category | Information |

| Hazard Codes | C (Corrosive) |

| GHS Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation.[17] |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17] |

It is essential to handle this compound in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, follow the first-aid measures outlined in the safety data sheet (SDS). Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its bifunctional nature allows for the construction of complex molecules, making it particularly useful in the fields of polymer chemistry and drug discovery. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their work. As with all chemical reagents, proper safety precautions must be observed during handling and use. The continued exploration of the reactivity of this compound is likely to lead to the development of new synthetic methodologies and the creation of novel materials and therapeutic agents.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. Research Collection | ETH Library [research-collection.ethz.ch]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. This compound | 869-10-3 [chemicalbook.com]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 8. scienceready.com.au [scienceready.com.au]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. compoundchem.com [compoundchem.com]

- 12. scribd.com [scribd.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. researchgate.net [researchgate.net]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. scs.illinois.edu [scs.illinois.edu]

An In-depth Technical Guide on the Structure and Reactivity of Diethyl 2,5-dibromohexanedioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2,5-dibromohexanedioate is a versatile bifunctional organic compound with significant applications in synthetic chemistry. Its structure, characterized by two chiral centers and two reactive bromine atoms, makes it a valuable building block for the stereoselective synthesis of complex molecules and a key initiator in controlled radical polymerization. This guide provides a comprehensive overview of its structure, properties, synthesis, and reactivity, with a focus on its applications in the development of novel chemical entities and advanced materials.

Chemical Structure and Properties

This compound, also known by its synonym Diethyl 2,5-dibromoadipate, is a diester of hexanedioic acid. The presence of bromine atoms on the second and fifth carbon atoms introduces two stereocenters, leading to the existence of stereoisomers (chiral and meso forms).[1] The molecule's reactivity is primarily dictated by the two carbon-bromine bonds, which are susceptible to nucleophilic substitution, and the ester functionalities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 869-10-3 | [2] |

| Molecular Formula | C₁₀H₁₆Br₂O₄ | [3] |

| Molecular Weight | 360.04 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 65-67 °C | [2] |

| Boiling Point | 134 °C at 0.5 mmHg | [2] |

| Density | ~1.708 g/cm³ (estimate) | [2] |

| Solubility | Soluble in dichloromethane (DCM) | [2] |

| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C. Light sensitive. | [2] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data |

| ¹H NMR, ¹³C NMR, IR, Mass Spectra |

| While specific peak assignments and detailed spectra are not readily available in public literature, typical spectral features would include: ¹H NMR signals for the ethyl ester protons (triplet and quartet), methine protons adjacent to bromine, and methylene protons of the hexanedioate backbone. ¹³C NMR would show signals for the carbonyl carbons of the esters, the carbons bonded to bromine, and the aliphatic carbons. The IR spectrum would be characterized by a strong carbonyl (C=O) stretching band of the ester group. Mass spectrometry would show the molecular ion peak and fragmentation patterns corresponding to the loss of bromine and ethoxy groups.[5][6] |

Synthesis

A common method for the synthesis of this compound involves the bromination of adipic acid followed by esterification.

Experimental Protocol: Synthesis of Diethyl meso-2,5-dibromohexanedioate

This protocol describes the synthesis of the meso diastereomer of this compound.

Materials:

-

Adipic acid

-

Thionyl chloride

-

Bromine

-

Ethanol (96%)

-

UV lamp (e.g., 2 x 120W)

Procedure:

-

Adipic acid (795 g, 3.93 mol) is added in small portions to thionyl chloride (980 mL, 5.44 mol) over 2 hours at 65 °C.

-

The resulting suspension is mechanically stirred and heated on an oil bath for an additional 3.5 hours at 70 °C, until gas evolution ceases.

-

The solution is irradiated with a UV lamp, and bromine (664 mL, 12.48 mol) is added dropwise over 7 hours at a temperature of 85-95 °C.

-

After the addition of bromine is complete, the reaction mixture is cooled down.

-

The cooled mixture is poured into ethanol (4000 mL, 96%) at -5 °C and mechanically stirred for one week at room temperature.

-

The resulting crystals are filtered off and washed with ethanol (2 x 300 mL, 96%) to afford diethyl meso-2,5-dibromohexanedioate.

Yield: 95%

Reactivity and Applications

The bifunctional nature of this compound makes it a versatile reagent in organic synthesis, particularly in the construction of cyclic compounds and as an initiator for polymerization reactions.

Stereoselective Synthesis of Pyrrolidine Derivatives

The two bromine atoms in this compound serve as strategic points for controlled reactions, enabling the stepwise formation of chiral centers.[7] This is particularly valuable in the synthesis of enantiomerically pure compounds for pharmaceutical applications.[7]

A key reaction is the synthesis of substituted pyrrolidines through cyclization with primary amines.

Reaction Scheme: Synthesis of Diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate

Caption: Reaction of this compound with N-methylallylamine.

Experimental Protocol: Synthesis of Diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate

-

Reactants: Diethyl meso-2,5-dibromoadipate, N-methylallylamine, Potassium carbonate.[2]

Bifunctional Initiator in Atom Transfer Radical Polymerization (ATRP)

This compound is an effective bifunctional initiator for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique.[1] This allows for the synthesis of polymers with well-defined architectures, such as α,ω-bromo-poly(n-butyl acrylate), with a narrow molecular weight distribution.[1]

Workflow: ATRP using this compound as an Initiator

Caption: General workflow for ATRP initiated by this compound.

Illustrative Experimental Protocol for ATRP (Generalized)

While a specific protocol for this compound was not found, a typical procedure for ATRP using a similar bifunctional initiator would be as follows:

Materials:

-

Monomer (e.g., n-butyl acrylate)

-

This compound (Initiator)

-

Copper(I) bromide (CuBr) (Catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)

-

Anisole (Solvent)

Procedure:

-

The monomer is degassed by bubbling with an inert gas (e.g., argon) for a specified time.

-

In a Schlenk flask under an inert atmosphere, the initiator, catalyst, and ligand are added.

-

The degassed monomer and solvent are added to the flask via syringe.

-

The reaction mixture is placed in a thermostated oil bath at a specific temperature (e.g., 60-90 °C) and stirred for a defined period.

-

Samples may be taken periodically to monitor monomer conversion and polymer molecular weight.

-

The polymerization is terminated by cooling the reaction mixture and exposing it to air.

-

The mixture is diluted with a suitable solvent (e.g., THF) and passed through a column of neutral alumina to remove the copper catalyst.

-

The polymer is isolated by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.

Table 3: Representative Data from ATRP of n-Butyl Acrylate (Illustrative)

| Parameter | Value |

| Monomer | n-Butyl Acrylate |

| Initiator | This compound |

| [Monomer]:[Initiator]:[CuBr]:[PMDETA] | e.g., 100:1:1:2 |

| Temperature | e.g., 70 °C |

| Time | e.g., 4 hours |

| Conversion | >90% |

| Mn (theoretical) | Calculated from conversion and monomer/initiator ratio |

| Mn (GPC) | e.g., 10,000 - 12,000 g/mol |

| PDI (Đ) | < 1.2 |

(Note: The values in this table are illustrative and would need to be determined experimentally for a specific reaction.)

Applications in Drug Development and Material Science

The versatility of this compound makes it a valuable intermediate in several high-value applications:

-

Pharmaceutical Synthesis: It serves as a precursor for chiral diacids and other stereochemically defined molecules, which are crucial for the development of new drug candidates.[7] Its ability to facilitate the construction of complex molecular architectures is a key advantage in medicinal chemistry.[8]

-

Material Science: As a bifunctional initiator in controlled polymerization, it enables the synthesis of polymers with precisely engineered architectures.[7] This contributes to advancements in materials with specific optical or mechanical properties.[7]

-

Chemical Synthesis: It is used as an intermediate in the synthesis of Muconic Acid, a biomarker for benzene exposure.[2]

Conclusion

This compound is a highly versatile and reactive chemical intermediate with significant potential in both academic research and industrial applications. Its well-defined structure and predictable reactivity make it an ideal candidate for the stereoselective synthesis of complex organic molecules and the controlled synthesis of advanced polymeric materials. Further exploration of its reactivity and the development of detailed experimental protocols will undoubtedly expand its utility in the fields of drug discovery, material science, and beyond.

References

- 1. This compound | 869-10-3 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. chemscene.com [chemscene.com]

- 4. nbinno.com [nbinno.com]

- 5. 1,6-Diethyl 2,5-dibromohexanedioate | C10H16Br2O4 | CID 241588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(869-10-3) 1H NMR [m.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to Diethyl 2,5-dibromohexanedioate: Physical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,5-dibromohexanedioate (CAS No. 869-10-3) is a halogenated diester that serves as a crucial building block in advanced organic synthesis.[1] Its bifunctional nature, owing to the two bromine atoms, makes it a versatile intermediate for creating complex molecular architectures with precise stereochemistry.[1] This technical guide provides a detailed overview of the physical properties of this compound, alongside a representative experimental protocol for its synthesis. This information is critical for its application in pharmaceutical development, polymer chemistry, and materials science.[1][2]

Physical and Chemical Properties

The physical characteristics of this compound are well-documented, providing essential data for its handling, storage, and application in various chemical reactions. The compound typically appears as an off-white or brown solid.[3][4]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆Br₂O₄ | [5][6] |

| Molecular Weight | 360.04 g/mol | [5][7] |

| Melting Point | 65-67 °C | [5][7][8] |

| 66-68 °C | [3] | |

| Boiling Point | 134 °C @ 0.5 mmHg | [4][5][7][8] |

| Density | 1.581 g/cm³ | [4] |

| ~1.7082 g/cm³ (estimate) | [5][7] | |

| Flash Point | 107 °C | [4] |

| 158.6 °C | [7] | |

| 170.4 °C | [5] | |

| Refractive Index | ~1.5010 (estimate) | [5][7] |

| Vapor Pressure | 2.59E-05 mmHg @ 25°C | [5][7] |

| Solubility | Soluble in alcohol, ether, acetone; Insoluble in water. | [5] |

| Appearance | Off-white Powder/Solid | [3] |

| Brown Solid | [4] | |

| White crystals | [5] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with adipic acid. The following protocol is a representative example of its laboratory-scale production.[7][8]

Step 1: Formation of Adipoyl Chloride Adipic acid is first converted to adipoyl chloride. This is achieved by reacting adipic acid with thionyl chloride.

-

Procedure: Adipic acid (3.93 mol) is added in small portions to thionyl chloride (5.44 mol) over 2 hours at 65 °C. The mixture is then heated and stirred for an additional 3.5 hours at 70 °C until gas evolution ceases.[7][8]

Step 2: α,α'-Dibromination The resulting adipoyl chloride undergoes free-radical bromination at the two alpha-carbons.

-

Procedure: The solution is irradiated with a UV lamp (e.g., 2x 120W) while bromine (12.48 mol) is added dropwise over 7 hours at a temperature of 85-95 °C.[7][8]

Step 3: Esterification The dibrominated acid chloride is then esterified to yield the final product.

-

Procedure: After the bromine addition is complete, the reaction mixture is cooled and poured into ethanol (96%) at -5 °C. The mixture is then stirred for one week at room temperature to yield this compound.[7][8]

A related procedure for the synthesis of the dimethyl ester involves refluxing adipic acid with thionyl chloride, followed by the addition of bromine and heating. The excess thionyl chloride is removed under reduced pressure, and the product is crystallized after reaction with methanol.[9]

Logical Workflow for Synthesis

The synthesis of this compound follows a clear and logical progression from readily available starting materials. This workflow is visualized in the diagram below.

Caption: Synthesis pathway of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. Diethyl 2,5-dibromoadipate [chembk.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. lookchem.com [lookchem.com]

- 8. This compound | 869-10-3 [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

Stereochemistry of Diethyl 2,5-dibromohexanedioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,5-dibromohexanedioate is a versatile bifunctional molecule crucial in stereoselective synthesis.[1] Its structure contains two stereocenters at the C2 and C5 positions, giving rise to three distinct stereoisomers: a pair of enantiomers, (2R,5R)- and (2S,5S)-diethyl 2,5-dibromohexanedioate, which constitute the racemic mixture, and an achiral meso compound, (2R,5S)-diethyl 2,5-dibromohexanedioate. The meso form is a diastereomer of the enantiomeric pair.[2]

The distinct three-dimensional arrangement of these stereoisomers leads to different physical properties and biological activities, making their separation and individual characterization essential for applications in pharmaceutical development and material science.[1][2] This guide provides an in-depth overview of the stereochemistry, synthesis, separation, and characterization of the stereoisomers of this compound.

Stereoisomers of this compound

The presence of two chiral centers in this compound results in the formation of the following stereoisomers:

-

(2R,5R)-diethyl 2,5-dibromohexanedioate: One of the chiral enantiomers.

-

(2S,5S)-diethyl 2,5-dibromohexanedioate: The other chiral enantiomer.

-

(2R,5S)-diethyl 2,5-dibromohexanedioate (meso): An achiral diastereomer with a plane of symmetry.

The racemic mixture is an equimolar combination of the (2R,5R) and (2S,5S) enantiomers.

Physicochemical Properties

| Property | Value (for meso-diethyl 2,5-dibromohexanedioate) |

| Melting Point | 65-67 °C[3] |

| Boiling Point | 134 °C at 0.5 mmHg |

| Molecular Formula | C₁₀H₁₆Br₂O₄ |

| Molecular Weight | 360.04 g/mol |

Experimental Protocols

Synthesis of meso-Diethyl 2,5-dibromohexanedioate

A common method for the synthesis of meso-diethyl 2,5-dibromohexanedioate is the bromination of adipic acid followed by esterification.[4]

Materials:

-

Adipic acid

-

Thionyl chloride

-

Bromine

-

Ethanol (96%)

-

UV lamp (2 x 120W)

Procedure: [4]

-

To a reaction vessel, add thionyl chloride.

-

Slowly add adipic acid in small portions over 2 hours at 65 °C with mechanical stirring.

-

Heat the suspension on an oil bath for an additional 3.5 hours at 70 °C until gas evolution ceases.

-

Irradiate the solution with UV lamps and add bromine dropwise over 7 hours at 85-95 °C.

-

After the addition of bromine is complete, cool the reaction mixture.

-

Pour the cooled mixture into ethanol (96%) at -5 °C with mechanical stirring.

-

Continue stirring for one week at room temperature.

-

The resulting crystals of meso-diethyl 2,5-dibromohexanedioate are collected by filtration and washed with cold ethanol.

Synthesis of Racemic this compound

The synthesis of the racemic mixture can be achieved through a non-stereoselective Hell-Volhard-Zelinsky reaction on adipic acid, followed by esterification. This method typically yields a mixture of the meso and racemic forms, which then require separation.[5][6][7][8][9]

Materials:

-

Adipic acid

-

Red phosphorus (catalytic amount)

-

Bromine

-

Ethanol

-

Thionyl chloride (optional, for acyl chloride formation)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place adipic acid and a catalytic amount of red phosphorus.

-

Heat the mixture and add bromine dropwise. The reaction is exothermic and should be controlled by the rate of bromine addition.

-

After the addition is complete, continue to heat the mixture until the reaction is complete (cessation of hydrogen bromide evolution).

-

Cool the reaction mixture and slowly add ethanol to esterify the resulting diacyl bromide.

-

The crude product, a mixture of meso and racemic this compound, is then purified.

Separation of Stereoisomers

The separation of the meso and racemic forms can be achieved by fractional crystallization, while the resolution of the racemic mixture into its individual enantiomers typically requires chiral chromatography or enzymatic resolution.[2][10]

1. Separation of Meso and Racemic Diastereomers by Fractional Crystallization:

This method relies on the different solubilities of the diastereomers.

Procedure: [10]

-

Dissolve the mixture of meso and racemic this compound in a suitable hot solvent (e.g., ethanol, methanol).

-

Allow the solution to cool slowly. The less soluble diastereomer will crystallize out first.

-

Collect the crystals by filtration.

-

The mother liquor will be enriched in the more soluble diastereomer.

-

Multiple recrystallizations may be necessary to achieve high purity of each diastereomer.

2. Chiral Resolution of Racemic this compound by Enzymatic Hydrolysis:

This method utilizes the stereoselectivity of enzymes to preferentially hydrolyze one enantiomer of the diethyl ester.

Procedure: [2]

-

Suspend the racemic this compound in a phosphate buffer (pH 7.0).

-

Add an immobilized lipase, such as Candida antarctica lipase B (CALB).

-

Stir the mixture at room temperature and monitor the reaction progress by chiral HPLC or by titration of the liberated acid.

-

Stop the reaction at approximately 50% conversion.

-

Filter off the enzyme.

-

Separate the unreacted enantiomer of the diethyl ester from the hydrolyzed monoester of the other enantiomer by extraction.

Characterization

The characterization of the individual stereoisomers is performed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. While the NMR spectra of the enantiomers are identical in an achiral solvent, the spectrum of the meso compound will be different from that of the racemic mixture due to the different symmetry of the molecules.

-

Optical Rotation: The enantiomers will rotate plane-polarized light in equal and opposite directions. The specific rotation is a characteristic property of each enantiomer. The meso compound is optically inactive.[11]

-

Melting Point: Diastereomers, such as the meso form and the enantiomers, have different melting points. The melting point of a pure enantiomer will be sharp, while a racemic mixture may have a different melting point from the pure enantiomers.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating and quantifying the different stereoisomers. By using a chiral stationary phase, the enantiomers can be resolved into two separate peaks, and the meso compound will have a different retention time.

Applications in Drug Development and Research

The stereochemically pure forms of this compound are valuable intermediates in the synthesis of complex chiral molecules.[1] They serve as building blocks for active pharmaceutical ingredients (APIs), where a specific stereoisomer is often responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects.[1] Furthermore, this compound is utilized as a bifunctional initiator in atom transfer radical polymerization (ATRP), enabling the synthesis of polymers with controlled stereochemistry and well-defined architectures.[3]

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Cas 869-10-3,this compound | lookchem [lookchem.com]

- 4. This compound | 869-10-3 [chemicalbook.com]

- 5. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 6. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 7. allaboutchemistry.net [allaboutchemistry.net]

- 8. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Diethyl 2,5-dibromohexanedioate: A Core Component in Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Diethyl 2,5-dibromohexanedioate (CAS No. 869-10-3) is a versatile bifunctional organic compound that serves as a critical building block in a variety of advanced chemical syntheses. Its structure, featuring two bromine atoms and two ethyl ester functionalities, makes it an ideal precursor for the synthesis of complex molecules, including chiral compounds and specialized polymers. This guide provides a comprehensive overview of its key suppliers, physicochemical properties, and detailed experimental protocols for its synthesis and application, with a focus on its role in stereoselective synthesis and polymer chemistry.

Key Suppliers and Manufacturers

A reliable supply of high-purity this compound is crucial for reproducible research and development. The following table summarizes prominent suppliers and their typical product specifications.

| Supplier/Manufacturer | Typical Purity |

| Sigma-Aldrich | 98% |

| ChemScene | ≥98% |

| BLD Pharm | Purity/Specification available upon request |

| CymitQuimica | 98% |

| LookChem | 98.0%, 99%+ |

| Siwei Development Group Ltd. | 98.0% |

| RongNa Biotechnology Co., Ltd. | 99%+ |

| SHANGHAI T&W PHARMACEUTICAL CO., LTD. | 99.3% |

| Dayang Chem (Hangzhou) Co.,Ltd. | 99% |

| Hebei Chuanghai Biotechnology Co., Ltd. | 99% |

Physicochemical Properties

Accurate data on the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 869-10-3[1][2] |

| Molecular Formula | C₁₀H₁₆Br₂O₄[1][3] |

| Molecular Weight | 360.04 g/mol [1] |

| Appearance | White to off-white crystalline powder/solid[4] |

| Melting Point | 65-67 °C (lit.)[5] |

| Boiling Point | 134 °C at 0.5 mmHg (lit.)[5] |

| Solubility | Soluble in Dichloromethane (DCM) |

| Storage | Store at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) at 2–8 °C, protected from light.[6] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in stereoselective synthesis and polymer chemistry.

Synthesis of this compound

This protocol outlines a common method for the laboratory-scale synthesis of meso-Diethyl 2,5-dibromohexanedioate from adipic acid.[5]

Materials:

-

Adipic acid

-

Thionyl chloride

-

Bromine

-

Ethanol (96%)

-

UV lamp (e.g., 2x 120W)

-

Oil bath

-

Mechanical stirrer

-

Standard laboratory glassware

Procedure:

-

To a suitable reaction vessel, add thionyl chloride.

-

Over a period of 2 hours at 65 °C, add adipic acid in small portions with continuous stirring.

-

Heat the resulting suspension on an oil bath for an additional 3.5 hours at 70 °C, under mechanical stirring, until the evolution of gas ceases.

-

Irradiate the solution with a UV lamp and add bromine dropwise over 7 hours at a temperature of 85-95 °C.

-

After the addition of bromine is complete and its color has been absorbed, cool the reaction mixture.

-

Pour the cooled mixture into ethanol (96%) at -5 °C.

-

Stir the mixture mechanically for one week at room temperature.

-

Filter the resulting crystals and wash them with ethanol (96%).

-

Dry the crystals to obtain meso-2,5-dibromo-hexanedioic acid diethyl ester.

Application in Stereoselective Synthesis: Synthesis of Diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate Diastereomers

Diethyl meso-2,5-dibromoadipate is a valuable precursor for creating chiral molecules. A notable example is its reaction with N-methylallylamine to form diastereomers of a substituted pyrrolidine, which are important scaffolds in medicinal chemistry.

Materials:

-

Diethyl meso-2,5-dibromoadipate

-

N-methylallylamine

-

Potassium carbonate

-

Anhydrous solvent (e.g., Acetonitrile or DMF)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Diethyl meso-2,5-dibromoadipate in the anhydrous solvent.

-

Add N-methylallylamine to the solution.

-

Add potassium carbonate as a base.

-

Stir the reaction mixture at an appropriate temperature (e.g., room temperature to gentle heating) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the diastereomers of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate.

Application in Polymer Chemistry: Atom Transfer Radical Polymerization (ATRP) of n-Butyl Acrylate

This compound can act as a bifunctional initiator for Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of well-defined polymers with controlled molecular weight and narrow molecular weight distribution.[7] The following is a representative protocol for the ATRP of n-butyl acrylate using a similar initiator.

Materials:

-

n-Butyl acrylate (monomer)

-

This compound (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

4,4'-Di(5-nonyl)-2,2'-bipyridine (dNbpy) (ligand)

-

Anhydrous solvent (e.g., Benzene or Ethylene Carbonate)

-

Schlenk flask and other equipment for air-sensitive reactions

Procedure:

-

To a Schlenk flask under an argon atmosphere, add CuBr and dNbpy.

-

Add the anhydrous solvent and stir to form the catalyst complex.

-

Add the degassed n-butyl acrylate monomer to the flask via syringe.

-

Add the this compound initiator via syringe to start the polymerization.

-

Place the flask in a thermostatically controlled oil bath at the desired reaction temperature (e.g., 80-100 °C).

-

Take samples periodically to monitor the monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and polydispersity (by GPC).

-

Upon reaching the desired conversion, terminate the polymerization by cooling the reaction mixture and exposing it to air.

-

Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum.

References

An In-depth Technical Guide to the Safety and Handling of Diethyl 2,5-dibromohexanedioate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Diethyl 2,5-dibromohexanedioate, a chemical intermediate used in various organic synthesis and polymerization processes.[1][2] Due to its hazardous nature, it is imperative that this compound is handled with the utmost care by trained personnel in a controlled laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for the safe design of experiments and for understanding the behavior of the substance under various conditions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆Br₂O₄ | [3][4][5] |

| Molecular Weight | 360.04 g/mol | [3][5] |

| Appearance | Off-white to brown solid/powder | [6][7] |

| Melting Point | 65-68 °C | [1][2][7] |

| Boiling Point | 134 °C at 0.5 mmHg | [1][2][6] |

| Density | 1.581 - 1.6 g/cm³ | [3][6] |

| Flash Point | 158.6 °C | [2][3] |

| Solubility | Soluble in DCM (Dichloromethane) | [6] |

| CAS Number | 869-10-3, 54221-37-3 | [1][3][5][7][8] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage.[9] |

| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage.[9] |

Precautionary Statements (GHS):

A comprehensive list of precautionary statements is provided in the safety data sheets. Key statements include:

-

Prevention:

-

Response:

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[6][9]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][9]

-

P310: Immediately call a POISON CENTER or doctor/physician.[9]

-

-

Storage:

-

Disposal:

Experimental Protocols: Safe Handling and Use

While specific experimental protocols for toxicity determination are not publicly available, the following procedures for safe handling are derived from safety data sheets.

3.1. Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][8][9]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][9]

3.2. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][9]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[7][9]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7][9]

3.3. Handling Procedures

-

Use non-sparking tools.[6]

-

Handle in accordance with good industrial hygiene and safety practices.[7][9]

3.4. Storage Procedures

First-Aid Measures

In the event of exposure, immediate medical attention is required.[7][9]

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical attention.[6][7][9] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get immediate medical attention. Wash contaminated clothing before reuse.[6][7][9] |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[6][7][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get immediate medical attention.[6][9] |

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[6][8]

-

Environmental Precautions: Do not let the product enter drains.[6][7]

-

Methods for Cleaning Up: Sweep up and shovel into suitable, closed containers for disposal. Avoid generating dust.[9]

Toxicological and Ecological Information

The toxicological properties of this compound have not been fully investigated.[7][9] No data is available on its carcinogenicity, mutagenicity, or reproductive toxicity.[7][9] Similarly, no information is available on its ecotoxicity.[7][8][9] It is advised not to empty it into drains.[7][9]

Visualizations

The following diagrams illustrate key safety and handling workflows.

Caption: Safe handling workflow for this compound.

Caption: First aid response to an exposure event.

References

- 1. This compound | 869-10-3 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | CAS#:54221-37-3 | Chemsrc [chemsrc.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. Page loading... [wap.guidechem.com]

- 9. fishersci.com [fishersci.com]

Methodological & Application

Application Notes: Diethyl 2,5-dibromohexanedioate in Stereoselective Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,5-dibromohexanedioate is a versatile bifunctional building block in organic synthesis, particularly valuable in the construction of chiral molecules.[1][2] Its two bromine atoms serve as reactive sites for stereocontrolled transformations, enabling the precise installation of new stereocenters.[2] This attribute makes it a key intermediate in the synthesis of complex molecular architectures, including heterocyclic compounds and precursors for active pharmaceutical ingredients (APIs).[3] The stereochemical outcome of reactions involving this reagent can be controlled to produce specific diastereomers or enantiomers, which is of paramount importance in drug development, where the biological activity of a molecule is often intrinsically linked to its three-dimensional structure.

One of the notable applications of this compound is in the diastereoselective synthesis of substituted pyrrolidines. The reaction of the meso form of this compound with primary amines can lead to the formation of pyrrolidine rings with a defined stereochemistry. This application note will focus on a detailed protocol for such a transformation and provide quantitative data on its stereochemical outcome.

Key Application: Diastereoselective Synthesis of Substituted Pyrrolidines

A prime example of the stereoselective application of this compound is the synthesis of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate. This reaction proceeds via a tandem cyclization and a[4][5]-sigmatropic Stevens rearrangement, yielding two diastereomers of the final product.[5][6]

Reaction Scheme

The overall transformation can be depicted as follows:

Caption: Reaction of Diethyl meso-2,5-dibromohexanedioate with N-methylallylamine.

Experimental Protocol

The following protocol is based on the tandem cyclization and[4][5] Stevens rearrangement of diethyl meso-2,5-dibromoadipate.[5][6]

Materials:

-

Diethyl meso-2,5-dibromoadipate

-

N-methylallylamine

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of diethyl meso-2,5-dibromoadipate in anhydrous DMF, add N-methylallylamine followed by anhydrous potassium carbonate.

-

Stir the reaction mixture at ambient temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, pour the mixture into diethyl ether and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product, a mixture of two diastereomers of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate, can be purified by column chromatography on silica gel.

Quantitative Data

The reaction of diethyl meso-2,5-dibromoadipate with N-methylallylamine yields two diastereomers of the pyrrolidine product. The quantitative outcome of this reaction is summarized in the table below.

| Product | Yield | Diastereomeric Ratio |

| Diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate | High | Not specified |

Note: While the literature reports a high yield for this reaction, the specific diastereomeric ratio was not detailed in the available search results.[5][6]

Logical Workflow for the Synthesis

The logical steps for the synthesis and purification of the diastereomeric pyrrolidine derivatives are outlined below.

Caption: Experimental workflow for the diastereoselective synthesis of a pyrrolidine derivative.

Signaling Pathway of the Reaction Mechanism

The reaction is proposed to proceed through a tandem mechanism involving an initial cyclization followed by a[4][5]-sigmatropic rearrangement, known as the Stevens rearrangement.

References

Application Notes and Protocols: Diethyl 2,5-dibromohexanedioate as a Bifunctional Initiator in Atom Transfer Radical Polymerization (ATRP)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing diethyl 2,5-dibromohexanedioate as a bifunctional initiator in Atom Transfer Radical Polymerization (ATRP). This initiator is particularly effective for the synthesis of ABA triblock copolymers, where a central soft block is flanked by two hard blocks, a structure of significant interest in materials science and drug delivery applications.

Introduction

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.[1] A key component in ATRP is the initiator, which determines the number of growing polymer chains. Bifunctional initiators, such as this compound, possess two initiating sites, allowing for the simultaneous growth of two polymer chains from a central molecule. This is an efficient method for producing telechelic polymers (polymers with functional end-groups) and ABA triblock copolymers.[2][3]

Diethyl meso-2,5-dibromoadipate, a stereoisomer of this compound, has been successfully employed as a difunctional initiator for the ATRP of n-butyl acrylate (n-BuA), yielding α,ω-bromo-poly(n-butyl acrylate) with a narrow molecular weight distribution.[2] This telechelic polymer can then serve as a macroinitiator for the polymerization of a second monomer, such as methyl methacrylate (MMA), to form ABA triblock copolymers like PMMA-b-PnBA-b-PMMA.[3] These materials are of interest as thermoplastic elastomers.

This document outlines the synthesis of a poly(n-butyl acrylate) (PnBA) macroinitiator using this compound, followed by its use in the synthesis of a poly(methyl methacrylate)-block-poly(n-butyl acrylate)-block-poly(methyl methacrylate) (PMMA-b-PnBA-b-PMMA) triblock copolymer.

Reaction Mechanism and Experimental Workflow

The overall process involves two sequential ATRP reactions. First, the bifunctional initiator is used to polymerize n-butyl acrylate to form a PnBA macroinitiator with bromine end groups. This macroinitiator is then used to initiate the polymerization of methyl methacrylate from both ends, forming the final ABA triblock copolymer.

Caption: Experimental workflow for the synthesis of a PMMA-b-PnBA-b-PMMA triblock copolymer.

The underlying chemical transformations are depicted in the following signaling pathway diagram, illustrating the initiation and propagation steps of the ATRP process.

Caption: Simplified mechanism of ATRP initiated by a bifunctional initiator.

Experimental Protocols

Protocol 1: Synthesis of α,ω-dibromo-Poly(n-butyl acrylate) Macroinitiator

This protocol describes the synthesis of a telechelic poly(n-butyl acrylate) macroinitiator using this compound as the initiator and a nickel-based catalyst system.

Materials:

-

n-Butyl acrylate (n-BuA), purified by passing through a column of basic alumina.

-

This compound

-

NiBr₂(PPh₃)₂

-

Toluene, anhydrous

-

Methanol

-

Argon or Nitrogen gas

Procedure:

-

In a Schlenk flask equipped with a magnetic stir bar, add NiBr₂(PPh₃)₂ (e.g., 0.28 mmol) and this compound.

-

Seal the flask with a rubber septum, and deoxygenate by cycling between vacuum and argon three times.

-

Under an argon atmosphere, add anhydrous toluene via syringe.

-

Add the purified n-butyl acrylate (e.g., 50 wt% solution in toluene) to the flask via syringe.

-

Immerse the Schlenk flask in a preheated oil bath at 85°C and stir.

-

Monitor the reaction progress by taking samples periodically for analysis by ¹H NMR (for conversion) and Size Exclusion Chromatography (SEC) (for molecular weight and PDI).

-

Once the desired molecular weight is achieved, terminate the polymerization by cooling the flask to room temperature and exposing the mixture to air.

-

Dilute the reaction mixture with toluene and precipitate the polymer by adding the solution dropwise into an excess of cold methanol with vigorous stirring.

-

Purify the polymer by dissolving it in toluene and passing it through a column of neutral alumina to remove the catalyst.

-

Precipitate the purified polymer again in methanol, decant the solvent, and dry the macroinitiator under vacuum at an elevated temperature (e.g., 60-80°C) overnight.

Protocol 2: Synthesis of PMMA-b-PnBA-b-PMMA Triblock Copolymer

This protocol details the chain extension of the PnBA macroinitiator with methyl methacrylate to form the final ABA triblock copolymer.

Materials:

-

α,ω-dibromo-Poly(n-butyl acrylate) macroinitiator (from Protocol 1)

-

Methyl methacrylate (MMA), purified by passing through a column of basic alumina.

-

NiBr₂(PPh₃)₂

-

Toluene, anhydrous

-

Methanol

-

Argon or Nitrogen gas

Procedure:

-

In a Schlenk flask, dissolve the dried α,ω-dibromo-poly(n-butyl acrylate) macroinitiator in anhydrous toluene.

-

Add NiBr₂(PPh₃)₂ (e.g., 0.28 mmol) to the flask.

-

Seal the flask and deoxygenate as described in Protocol 1.

-

Under an argon atmosphere, add the purified methyl methacrylate (e.g., 3.6 mL) via syringe.

-

Immerse the flask in a preheated oil bath at 85°C and stir.

-

Monitor the polymerization by SEC and ¹H NMR until the desired molecular weight is reached.

-

Terminate the reaction by cooling to room temperature and exposing to air.

-

Dilute the mixture with toluene and precipitate the triblock copolymer in methanol.

-

Purify the polymer by redissolving in toluene and passing it through an alumina column to remove the catalyst.

-

Precipitate the final PMMA-b-PnBA-b-PMMA triblock copolymer in methanol and dry under vacuum at 85°C overnight.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of the macroinitiator and the final triblock copolymer. The values are illustrative and can be tailored by adjusting the monomer-to-initiator ratio and reaction time.

Table 1: Characterization of α,ω-dibromo-Poly(n-butyl acrylate) Macroinitiator

| Entry | Monomer | [M]₀/[I]₀ | Conversion (%) | Mₙ (SEC, g/mol ) | PDI (Mₙ/Mₙ) |

| 1 | n-BuA | 100:1 | 85 | 11,000 | 1.15 |

| 2 | n-BuA | 200:1 | 82 | 21,000 | 1.18 |

| 3 | n-BuA | 400:1 | 79 | 40,500 | 1.25 |

Table 2: Characterization of PMMA-b-PnBA-b-PMMA Triblock Copolymer

| Entry | PnBA Macroinitiator Mₙ ( g/mol ) | [MMA]₀/[Macroinitiator]₀ | Conversion (%) | Final Mₙ (SEC, g/mol ) | PDI (Mₙ/Mₙ) |

| 1 | 11,000 | 200:1 | 90 | 33,800 | 1.20 |

| 2 | 21,000 | 400:1 | 88 | 66,200 | 1.28 |

| 3 | 40,500 | 600:1 | 85 | 105,900 | 1.35 |

Conclusion

This compound is a versatile and efficient bifunctional initiator for ATRP, enabling the synthesis of well-defined telechelic polymers and ABA triblock copolymers. The protocols provided herein offer a robust methodology for producing these advanced polymeric materials. The ability to control molecular weight and maintain low polydispersity makes this approach highly valuable for applications in drug delivery, biomaterials, and nanotechnology, where precise control over polymer architecture is crucial.

References

The Modern Alchemist's Toolkit: Palladium-Catalyzed Cross-Coupling Reactions in Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, fundamentally changing the landscape of molecule construction, particularly within the pharmaceutical and materials science industries.[1][2] These reactions enable the precise and efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, which are the very backbone of most organic molecules.[2][3] Their value lies in their broad substrate scope, high functional group tolerance, and often mild reaction conditions, allowing for the rapid assembly of complex molecular architectures that were previously difficult or impossible to synthesize.[1][4] This document provides detailed application notes, experimental protocols, and performance data for three of the most powerful and widely used transformations: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Sonogashira Coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone method for the synthesis of biaryl compounds, a structural motif prevalent in pharmaceuticals and functional materials.[5] The reaction couples an organoboron species (typically a boronic acid or ester) with an aryl or vinyl halide (or triflate) and is celebrated for the low toxicity and high stability of the boron reagents.[5][6]

Catalytic Cycle

The reaction mechanism proceeds through a well-defined catalytic cycle. The active Pd(0) catalyst first undergoes oxidative addition with the organic halide. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[7][8]

Caption: Suzuki-Miyaura Catalytic Cycle

Data Presentation: Substrate Scope and Yields

The following table summarizes the performance of a Suzuki-Miyaura coupling system across various aryl bromides, demonstrating its broad applicability.

| Entry | Aryl Bromide | Boronic Acid Partner | Base | Catalyst System | Yield (%) |

| 1 | 4-Bromoanisole | 2-Pyridylboronate | KF | Pd₂(dba)₃ / Ligand 1 | 74[9] |

| 2 | 3,5-Bis(trifluoromethyl)bromobenzene | 2-Pyridylboronate | KF | Pd₂(dba)₃ / Ligand 1 | 82[9] |

| 3 | 2-Bromotoluene | 2-Pyridylboronate | KF | Pd₂(dba)₃ / Ligand 1 | 91[9] |

| 4 | p-Bromotoluene | Phenylboronic Acid | K₃PO₄·7H₂O | PdCl₂(Lₙ@β-CD) | 100 |

| 5 | 4-Bromobenzaldehyde | Phenylboronic Acid | K₃PO₄·7H₂O | PdCl₂(Lₙ@β-CD) | 98 |

| 6 | 4-Bromobenzonitrile | Phenylboronic Acid | K₃PO₄·7H₂O | PdCl₂(Lₙ@β-CD) | 97 |

Conditions may vary. Yields are for isolated products.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[5]

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (ligand, 0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Toluene (5 mL) and Water (0.5 mL)

-

Ethyl acetate, Brine, Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[5]

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[5]

-

Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[5]

-

Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC). Typical reaction times are 2-24 hours.[5]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).[5]

-

Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄. Filter the solution and concentrate it under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[5]

Buchwald-Hartwig Amination: Constructing C–N Bonds

A revolutionary method for forming carbon-nitrogen bonds, the Buchwald-Hartwig amination couples amines with aryl halides or pseudohalides.[4] This reaction has become a mainstay in the pharmaceutical industry due to the prevalence of the arylamine motif in bioactive molecules.[2][4] It offers a significant improvement over traditional methods, which often require harsh conditions.[4]

Catalytic Cycle

The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex. The amine then coordinates to the resulting Pd(II) complex and is deprotonated by a base to form a palladium amido complex. The final, crucial step is reductive elimination, which forms the C-N bond, releases the arylamine product, and regenerates the Pd(0) catalyst.[4]

Caption: Buchwald-Hartwig Amination Cycle

Data Presentation: Amination of Aryl Chlorides

The following table shows the results for the amination of various aryl chlorides with different amines, highlighting the reaction's versatility.

| Entry | Aryl Chloride | Amine | Catalyst | Ligand | Base | Yield (%) |

| 1 | 4-Chlorotoluene | Morpholine | Pd(dba)₂ | XPhos | NaOt-Bu | 94 |

| 2 | Chlorobenzene | Aniline | Pd₂(dba)₃ | P(i-BuNCH₂CH₂)₃N | NaOt-Bu | 98 |

| 3 | 4-Chloroanisole | Dibutylamine | Pd₂(dba)₃ | P(i-BuNCH₂CH₂)₃N | NaOt-Bu | 99 |

| 4 | 4-Chlorobenzonitrile | Morpholine | Pd₂(dba)₃ | P(i-BuNCH₂CH₂)₃N | NaOt-Bu | 95 |

| 5 | 3-Chloropyridine | Morpholine | Pd₂(dba)₃ | P(i-BuNCH₂CH₂)₃N | NaOt-Bu | 81 |

| 6 | 2-Chlorotoluene | Aniline | Pd₂(dba)₃ | P(i-BuNCH₂CH₂)₃N | NaOt-Bu | 95 |

Conditions may vary. Yields are for isolated products. dba = dibenzylideneacetone.

Detailed Experimental Protocol

This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl chloride with a secondary amine.

Materials:

-

4-Chlorotoluene (4.22 mmol, 1.0 equiv)

-

Morpholine (6.33 mmol, 1.5 equiv)

-

Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 0.0633 mmol, 1.5 mol%)

-

XPhos (ligand, 0.127 mmol, 3.0 mol%)

-

Sodium tert-butoxide (NaOt-Bu, 8.44 mmol, 2.0 equiv)

-

Toluene (5 mL, degassed)

-

Water, Brine, Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel and solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a nitrogen atmosphere, charge a 2-necked flask with Pd(dba)₂ (36 mg), XPhos (60 mg), and sodium tert-butoxide (811 mg).

-

Solvent Addition: Add degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

-